Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate ester group at the 5th position of the pyrrolo[2,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoro-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the desired pyrrolo[2,3-b]pyridine ring system. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to varied biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are also known for their biological activities.
Uniqueness: Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the presence of the fluorine atom and the carboxylate ester group, which contribute to its specific biological activities and potential as a therapeutic agent.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-5-2-3-11-8(5)12-7(6)10/h2-4H,1H3,(H,11,12) |
InChI Key |
VSYWXEKQCMEHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C(=C1)C=CN2)F |
Origin of Product |
United States |
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